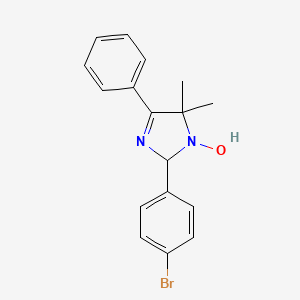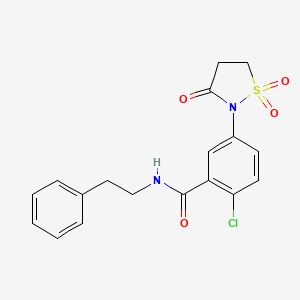![molecular formula C25H26N4O3 B5195380 N-benzyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5195380.png)
N-benzyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPN or BPN' and is a member of the family of nitroanilines.
Mecanismo De Acción
The exact mechanism of action of BPN is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. BPN has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
BPN has been found to have low toxicity and is well-tolerated by animals in laboratory experiments. It has been shown to have a half-life of approximately 2 hours in rats and is rapidly eliminated from the body. BPN has also been found to be stable in acidic and basic conditions, making it suitable for use in a variety of applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPN is its low toxicity, which makes it a safe compound to use in laboratory experiments. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, BPN is not very soluble in water, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on BPN. One area of interest is the development of BPN as a chemotherapy drug for the treatment of cancer. Researchers are also investigating the potential use of BPN as a topical antifungal agent. Additionally, there is interest in exploring the use of BPN as a tool for studying the mechanism of action of certain enzymes and proteins.
Conclusion
In conclusion, N-benzyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline is a promising compound that has a wide range of potential scientific research applications. Its low toxicity, stability, and ease of synthesis make it an attractive option for researchers. Further research is needed to fully understand the mechanism of action of BPN and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of BPN involves the reaction of 5-amino-2-nitrobenzoic acid with benzyl chloride and 4-(4-methylbenzoyl)piperazine in the presence of a base. The reaction yields BPN as a yellow solid, which is then purified by recrystallization. The purity of the compound is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
BPN has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and is being investigated as a potential chemotherapy drug. BPN has also been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-19-7-9-21(10-8-19)25(30)28-15-13-27(14-16-28)22-11-12-24(29(31)32)23(17-22)26-18-20-5-3-2-4-6-20/h2-12,17,26H,13-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROCCTSNGRRGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5195305.png)
![[1-(1-benzofuran-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinyl]methanol](/img/structure/B5195318.png)
![3-(3,4-difluorophenyl)-5-(methylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5195319.png)
![5-cyano-4-(2-furyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5195325.png)
![1,1'-(1,4-piperazinediyl)bis[3-(cyclohexylamino)-2-propanol]](/img/structure/B5195326.png)
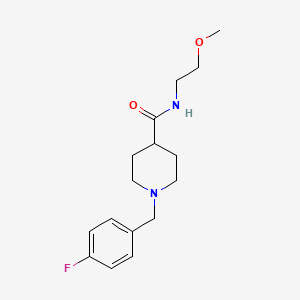
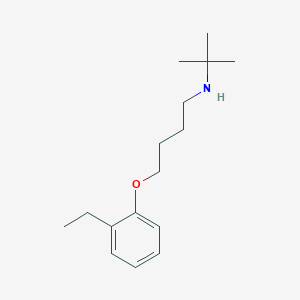
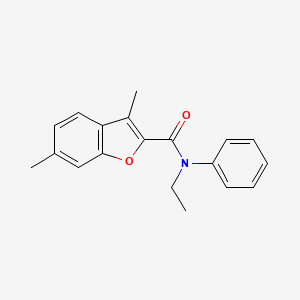
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B5195345.png)
![2,4-dichloro-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5195358.png)
![N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea](/img/structure/B5195359.png)
